N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine
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Overview
Description
N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine is a chemical compound that features a dichlorophenyl group attached to a nitropyridinyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine typically involves the reaction of 3,4-dichloroaniline with 3-nitropyridine-2-amine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: This compound is also known for its herbicidal properties and is used in agriculture.
2,4-Dichlorophenoxyacetic acid: This compound is a widely used herbicide with a similar dichlorophenyl group.
Uniqueness
N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitropyridinyl amine structure differentiates it from other dichlorophenyl compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61963-82-4 |
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Molecular Formula |
C11H7Cl2N3O2 |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-8-4-3-7(6-9(8)13)15-11-10(16(17)18)2-1-5-14-11/h1-6H,(H,14,15) |
InChI Key |
LDZQYKPDUWZVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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